

# Propargyl-PEG4-beta-D-glucose CAS number and molecular weight

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Compound of Interest

Compound Name: Propargyl-PEG4-beta-D-glucose

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# In-Depth Technical Guide: Propargyl-PEG4-β-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Propargyl-PEG4-β-D-glucose, a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a glucose moiety, makes it a valuable tool for applications such as targeted protein degradation and bioconjugation via "click chemistry."

#### **Core Compound Specifications**

Two primary forms of this compound are commercially available and used in research: the tetra-acetylated (protected) precursor and the deprotected, final product. The key quantitative data for both are summarized below.



Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Propargyl-PEG4-tetra- Ac-β-D-glucose	1360446-31-6	C25H38O14	562.56
Propargyl-PEG4-β-D-glucose	1397682-63-1	C17H30O10	394.41[1]

### **Synthesis and Deprotection Protocols**

The synthesis of Propargyl-PEG4-β-D-glucose typically involves a two-step process: the glycosylation of a propargyl-PEG4 linker with a protected glucose molecule, followed by the deprotection of the hydroxyl groups on the glucose ring.

### Step 1: Synthesis of Propargyl-PEG4-tetra-Ac-β-D-glucose (Protected Form)

This step involves the reaction of a suitable propargyl-PEG4 alcohol with a protected glucose derivative, such as penta-O-acetyl-β-D-glucopyranose, in the presence of a Lewis acid catalyst.

#### Experimental Protocol:

- Materials:
  - Penta-O-acetyl-β-D-glucopyranose
  - Propargyl-PEG4-OH
  - Boron trifluoride etherate (BF<sub>3</sub>·OEt<sub>2</sub>)
  - Anhydrous dichloromethane (DCM)
  - Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
  - Silica gel for column chromatography



• Procedure: a. Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) and propargyl-PEG4-OH (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the reaction mixture to 0°C in an ice bath. c. Add boron trifluoride etherate (1.5 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated NaHCO<sub>3</sub> solution. f. Separate the organic layer, and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>. h. Filter the mixture and concentrate the solvent under reduced pressure. i. Purify the crude product by silica gel column chromatography to yield Propargyl-PEG4-tetra-Ac-β-D-glucose.

### Step 2: Synthesis of Propargyl-PEG4-β-D-glucose (Deprotected Form) via Zemplén Deacetylation

The removal of the acetyl protecting groups is achieved through a transesterification reaction known as the Zemplén deacetylation.[2][3]

#### Experimental Protocol:

- Materials:
  - Propargyl-PEG4-tetra-Ac-β-D-glucose
  - Anhydrous methanol (MeOH)
  - Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
  - Amberlite® IR120 H+ resin (or other acidic resin)
  - Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Procedure: a. Dissolve Propargyl-PEG4-tetra-Ac-β-D-glucose (1.0 equivalent) in anhydrous MeOH. b. Add a catalytic amount of sodium methoxide solution. c. Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed. d. Neutralize the reaction mixture by adding Amberlite® IR120 H<sup>+</sup> resin until the pH is neutral. e. Filter off the resin and wash it with MeOH. f. Combine the filtrate and washings, dry over anhydrous



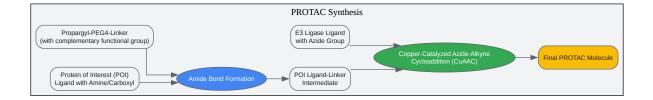
Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain Propargyl-PEG4-β-D-glucose.

## Applications in Targeted Protein Degradation (PROTACs)

Propargyl-PEG4-β-D-glucose serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group allows for the attachment of an E3 ligase ligand via a click chemistry reaction.

#### **PROTAC Synthesis Workflow**

The general workflow for synthesizing a PROTAC using a propargyl-PEG linker is depicted below.



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Caption: General workflow for PROTAC synthesis using a propargyl-PEG linker.

## **Experimental Protocol: PROTAC Synthesis via Click Chemistry**

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-modified E3 ligase ligand to the propargyl-functionalized POI-linker intermediate.

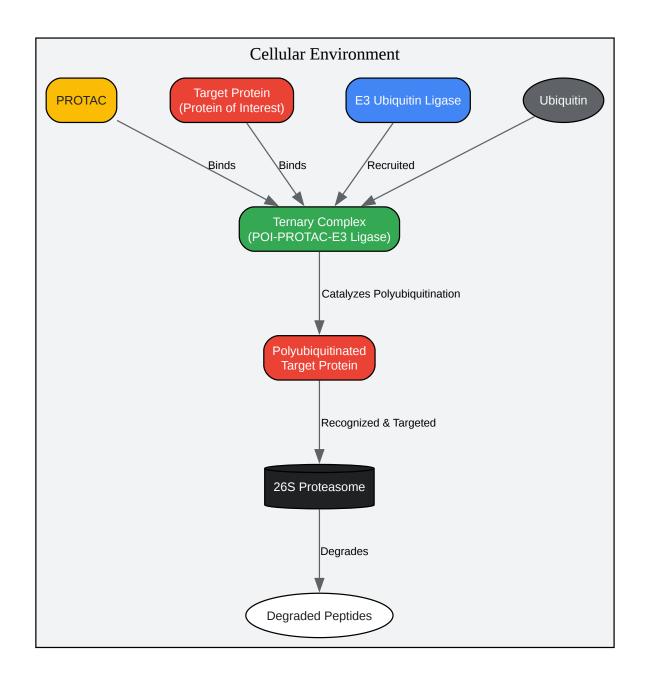


- Materials:
  - POI Ligand-Propargyl-PEG4-β-D-glucose intermediate
  - Azide-modified E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
  - Copper(II) sulfate (CuSO<sub>4</sub>)
  - Sodium ascorbate
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
  - Solvent (e.g., a mixture of DMSO and water)
- Procedure: a. Dissolve the POI Ligand-Propargyl-PEG4-β-D-glucose intermediate (1.0 equivalent) and the azide-modified E3 ligase ligand (1.1 equivalents) in the chosen solvent system. b. In a separate vial, prepare the catalyst solution by mixing CuSO<sub>4</sub> (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in the solvent. c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 equivalent). e. Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS. f. Upon completion, the PROTAC can be purified using standard chromatographic techniques such as reversed-phase HPLC.

# Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.





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Caption: PROTAC-mediated targeted protein degradation pathway.

This guide provides a foundational understanding of Propargyl-PEG4-β-D-glucose, its synthesis, and its application in the rapidly evolving field of targeted protein degradation.



Researchers can use this information to design and execute experiments aimed at developing novel therapeutics and chemical biology tools.

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